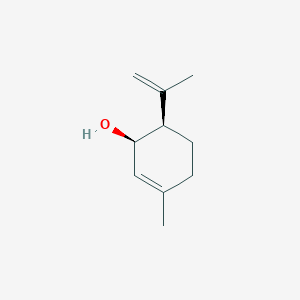

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-

Description

Chemical Structure and Properties The compound 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is a bicyclic monoterpenoid alcohol with a cyclohexene backbone. Its IUPAC name reflects the positions of substituents: a methyl group at C3 and an isopropenyl group (1-methylethenyl) at C4. The stereochemistry is defined as (1R,6R), which influences its biological activity and physical properties.

- Molecular Formula: C₁₀H₁₆O

- Molecular Weight: 152.23 g/mol

- Key Features: Cyclohexenol core with conjugated double bond. Chiral centers at C1 and C5. Isopropenyl group (CH₂=C(CH₃)-) at C6, contributing to hydrophobicity .

Biological Relevance This compound is structurally related to cannabinoids. For example, it forms part of the backbone of Cannabidiolic Acid CRM (C22H30O4), a certified reference material used in pharmaceutical research .

Properties

CAS No. |

96555-02-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1 |

InChI Key |

OLAKPNFIICOONC-NXEZZACHSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@H](CC1)C(=C)C)O |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Reduction of Piperitenone

One of the most common synthetic routes involves the stereoselective reduction of piperitenone, a related monoterpene ketone. This method uses catalytic hydrogenation or selective hydride reagents to reduce the ketone group to the corresponding alcohol while preserving the double bond and controlling stereochemistry.

- Starting Material: Piperitenone (3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-one)

- Reagents: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Conditions: Mild temperatures (0–25 °C), solvents like ethanol or tetrahydrofuran (THF)

- Outcome: Formation of (1R,6R)-2-Cyclohexen-1-ol derivative with high stereoselectivity

This approach allows for the selective formation of the trans isomer (1R,6R) due to steric and electronic factors influencing hydride delivery.

Biocatalytic Methods

Biotransformation using microbial or enzymatic systems has been reported for the preparation of this compound, leveraging the stereospecificity of enzymes to achieve high enantiomeric purity.

- Microorganisms: Certain strains of bacteria or fungi capable of reducing piperitenone or related substrates

- Enzymes: Alcohol dehydrogenases or reductases

- Advantages: High stereoselectivity, environmentally friendly, mild reaction conditions

- Limitations: Scale-up challenges, longer reaction times

This method is particularly useful for producing enantiomerically pure (1R,6R) isomers without the need for chiral catalysts or resolution steps.

Cyclization and Functionalization Routes

Alternative synthetic routes involve constructing the cyclohexene ring via cyclization reactions from linear precursors, followed by functionalization to introduce the hydroxyl and isopropenyl groups.

- Key Steps:

- Diels-Alder cycloaddition to form the cyclohexene core

- Allylic oxidation or hydroboration-oxidation to install the hydroxyl group

- Alkylation or isopropenylation at the 6-position

These methods require careful control of regio- and stereochemistry and are less commonly used for industrial preparation but are valuable in research settings.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Stereoselectivity | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Piperitenone | Pd/C, H2, ethanol, 0–25 °C | High (trans isomer) | 70–85 | Common industrial method |

| Hydride reduction | Piperitenone | NaBH4 or LiAlH4, THF, 0–25 °C | High | 65–80 | Selective for (1R,6R) isomer |

| Biocatalytic reduction | Piperitenone or analogs | Microbial cultures, enzymes | Very high | 50–75 | Environmentally friendly, enantioselective |

| Cyclization + functionalization | Linear precursors | Diels-Alder, oxidation, alkylation | Moderate | 40–60 | Complex, research-scale |

Research Findings and Considerations

- The stereochemistry of the product is critical for its biological and olfactory properties; thus, methods that provide high stereoselectivity are preferred.

- Catalytic hydrogenation and hydride reductions are well-established and scalable, making them suitable for commercial production.

- Biocatalytic methods offer greener alternatives with excellent stereocontrol but may require optimization for industrial scale.

- The choice of solvent, temperature, and catalyst significantly affects the yield and stereochemical outcome.

- Patent literature indicates several proprietary processes focusing on selective reduction and purification of the (1R,6R) isomer.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can convert the compound into saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, H2/Pd-C.

Substitution: SOCl2, PBr3, pyridine as a base.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and taste.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1S,6S)-

- Stereochemistry : The (1S,6S) enantiomer differs in the configuration of chiral centers.

- Properties: Similar molecular weight and formula but distinct optical activity. No direct biological data are reported in the evidence, though stereoisomerism often affects receptor binding .

trans-Piperitol (2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-)

Functional Analogues

O-1821 (5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)

- Structure : Incorporates the target compound’s cyclohexenyl group into a larger aromatic system.

- Activity: Acts as a selective antagonist of abnormal cannabidiol (Abn-CBD) receptors.

Cannabidiolic Acid CRM

Comparative Data Table

Pharmacological Significance

- The (1R,6R) configuration in the target compound and its derivatives (e.g., O-1821) is critical for receptor interactions. For example, O-1821 inhibits vasorelaxant effects of Abn-CBD at concentrations <30 µM .

- Cannabidiolic Acid CRM is used to standardize assays for cannabinoid quality control, emphasizing the importance of stereochemical purity .

Stability and Handling

- Compounds with isopropenyl groups (e.g., the target compound) are more reactive than isopropyl analogs due to the double bond. Storage at -20°C in inert atmospheres is recommended .

Biological Activity

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is a monoterpenoid compound with the molecular formula and a molecular weight of approximately 152.23 g/mol. It is recognized for its potential biological activities, particularly in pharmacology and therapeutic applications. This article explores its biological activity through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 4017-77-0 |

| Density | 0.94 g/cm³ |

| Boiling Point | 228.9 °C |

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of monoterpenoids, including compounds similar to 2-Cyclohexen-1-ol. Research indicates that these compounds may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms:

- Insulin Secretion : Monoterpenes can stimulate insulin release from pancreatic β-cells by promoting calcium influx via L-type voltage-dependent calcium channels .

- Lipid Metabolism : They may inhibit lipid breakdown in the liver, which contributes to improved metabolic profiles in diabetic models .

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Monoterpenoids exhibit significant antioxidant activity, which can be attributed to their ability to scavenge free radicals and enhance the body's antioxidant defenses. For instance:

- In Vivo Studies : In animal models, certain monoterpenes have demonstrated the ability to upregulate antioxidant enzymes and reduce oxidative damage markers .

Antimicrobial Properties

The antimicrobial activity of 2-Cyclohexen-1-ol has been noted in various studies:

- Pathogen Inhibition : It has shown effectiveness against a range of bacteria and fungi, making it a candidate for natural preservative applications. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study on Insulin Sensitivity

A study focused on the effects of monoterpenoids on insulin sensitivity utilized high-fat diet-induced rats. The results indicated that treatment with compounds similar to 2-Cyclohexen-1-ol significantly improved insulin sensitivity and reduced serum pro-inflammatory cytokines .

Antioxidant Evaluation

In another study assessing the antioxidant capacity of various monoterpenes, including derivatives of cyclohexenol, it was found that these compounds effectively reduced lipid peroxidation levels in vitro, suggesting their potential use in combating oxidative stress-related conditions .

Discussion

The biological activities of 2-Cyclohexen-1-ol, particularly its antidiabetic, antioxidant, and antimicrobial properties, underscore its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and explore its applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.